7-(4-Oxobutyl)guanine

Description

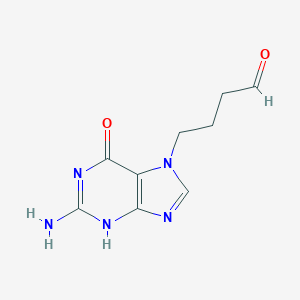

Structure

2D Structure

3D Structure

Properties

CAS No. |

123752-07-8 |

|---|---|

Molecular Formula |

C9H11N5O2 |

Molecular Weight |

221.22 g/mol |

IUPAC Name |

4-(2-amino-6-oxo-1H-purin-7-yl)butanal |

InChI |

InChI=1S/C9H11N5O2/c10-9-12-7-6(8(16)13-9)14(5-11-7)3-1-2-4-15/h4-5H,1-3H2,(H3,10,12,13,16) |

InChI Key |

FRBHAZWTNAYCJI-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(N1CCCC=O)C(=O)NC(=N2)N |

Isomeric SMILES |

C1=NC2=C(N1CCCC=O)C(=O)N=C(N2)N |

Canonical SMILES |

C1=NC2=C(N1CCCC=O)C(=O)N=C(N2)N |

Synonyms |

7-(4-oxobutyl)guanine |

Origin of Product |

United States |

Mechanisms of 7 4 Oxobutyl Guanine Formation and Dna Adduction

Precursor Compounds and Metabolic Activation Pathways

The generation of 7-(4-Oxobutyl)guanine is intrinsically linked to the metabolic transformation of specific precursor compounds, most notably N-Nitrosopyrrolidine (NPYR). This transformation is not a direct conversion but rather a cascade of biochemical reactions that produce highly reactive intermediates capable of damaging DNA.

N-Nitrosopyrrolidine (NPYR) Metabolism and Reactive Intermediates

N-Nitrosopyrrolidine (NPYR), a known hepatocarcinogen found in various sources including tobacco smoke and certain foods, is a primary precursor to this compound. mdpi.comresearchgate.net The metabolic activation of NPYR is essential for its carcinogenic activity and proceeds through a critical pathway known as α-hydroxylation. nih.govresearchgate.net This enzymatic reaction, catalyzed by cytochrome P450 enzymes, introduces a hydroxyl group at the carbon atom adjacent (in the alpha position) to the nitroso group. researchgate.net

The resulting α-hydroxyNPYR is an unstable intermediate that undergoes spontaneous decomposition. researchgate.net This decomposition leads to the formation of a highly reactive electrophilic species, 4-oxobutanediazohydroxide. researchgate.netnih.gov It is this reactive intermediate that is ultimately responsible for the alkylation of DNA, leading to the formation of various adducts, including this compound. nih.gov

In addition to this compound, the metabolism of NPYR can lead to other DNA adducts. For instance, a cyclic N7,C8 guanine (B1146940) adduct, 2-amino-6,7,8,9-tetrahydro-9-hydroxypyrido[2,1-f]purine-4(3H)-one, has been identified in the liver DNA of rats treated with NPYR. mdpi.comosha.gov Another acyclic adduct, 7-(3-carboxypropyl)guanine, is also formed. nih.gov The formation of these various adducts highlights the complex reactivity of the intermediates generated from NPYR metabolism.

Role of Cytochrome P450 Enzymes in Nitrosamine (B1359907) Activation

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, play a pivotal role in the metabolic activation of nitrosamines like NPYR. mdpi.comwikipedia.org These enzymes are primarily located in the liver and are responsible for the oxidative metabolism of a wide range of xenobiotics, including drugs and carcinogens. frontiersin.org The catalytic cycle of CYP enzymes involves the transfer of an electron from a reducing partner, typically NADPH-cytochrome P450 reductase, to the heme iron, which then activates molecular oxygen to hydroxylate the substrate. wikipedia.org

Several CYP isozymes have been implicated in the activation of nitrosamines. For NPYR, CYP2E1 is considered a primary catalyst for its metabolic activation. researchgate.net In contrast, other nitrosamines, such as N-nitrosopiperidine (NPIP), are preferentially activated by different CYP isozymes, like CYP2A3 in the rat esophagus. nih.gov This differential activation by specific CYP enzymes can contribute to the tissue-specific carcinogenicity of various nitrosamines. nih.gov For instance, while NPYR is primarily a liver carcinogen in rats, NPIP is a potent esophageal carcinogen, a difference attributed to the varying metabolic activities of these tissues. nih.gov

The efficiency of NPYR metabolism can vary between different tissues. Liver microsomes, which are rich in CYP enzymes, efficiently metabolize NPYR, whereas esophageal microsomes show very low activity for NPYR activation. nih.gov This tissue-specific metabolic capability is a key determinant in the organ-specific toxicity of NPYR.

Formation from 4-Oxobutanediazohydroxide

The direct precursor to this compound is the reactive intermediate, 4-oxobutanediazohydroxide. researchgate.netnih.gov This species is generated from the metabolic α-hydroxylation of NPYR. nih.gov It is a potent alkylating agent that readily reacts with nucleophilic sites in DNA. nih.gov

In vitro studies using α-acetoxy-N-nitrosopyrrolidine, a stable precursor that chemically decomposes to the same reactive intermediate as metabolically activated NPYR, have confirmed the formation of this compound as a major product upon reaction with DNA. nih.gov These experiments have shown that this compound is formed alongside other adducts, including a cyclic 7,8-guanine adduct. nih.gov The formation of this compound is a relatively rapid process, with its concentration in DNA reaching a maximum within hours of exposure to the alkylating agent, after which it gradually decreases due to depurination. nih.gov

Alkylation of Guanine at the N7 Position

The formation of the this compound adduct is a specific instance of a broader chemical process known as DNA alkylation. This process involves the covalent attachment of an alkyl group to a nucleophilic site on the DNA molecule. The N7 position of guanine is a particularly susceptible target for many alkylating agents.

Nucleophilic Attack by Guanine

The nitrogen atoms in the DNA bases are generally more nucleophilic than the oxygen atoms, making them more reactive towards electrophilic alkylating agents. escholarship.org Among the various nucleophilic sites in DNA, the N7 position of guanine is recognized as the most reactive. escholarship.orgnih.gov The formation of this compound occurs through a nucleophilic attack by the N7 atom of guanine on the electrophilic carbon of the 4-oxobutylating agent derived from NPYR metabolism. uomustansiriyah.edu.iqump.edu.pl

This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) or SN1 (unimolecular nucleophilic substitution) type reaction, where the electron-rich N7 atom of guanine acts as the nucleophile and the reactive intermediate from NPYR acts as the electrophile. escholarship.org The accessibility of the N7 position in the major groove of the B-form DNA helix facilitates this attack by alkylating agents. escholarship.org The local DNA sequence can also influence the reactivity of the N7 position, with runs of contiguous guanines often showing higher rates of alkylation. escholarship.orgscispace.com

The alkylation at the N7 position introduces a positive charge into the imidazole (B134444) ring of guanine. mdpi.com This chemical modification can have significant consequences for the stability and function of DNA.

Comparison with Other Alkylating Agent Mechanisms

While the N7 position of guanine is a common target for many alkylating agents, the specific mechanisms and the resulting adduct profiles can vary depending on the nature of the alkylating agent. escholarship.orgnih.gov

For instance, nitrogen mustards, another class of potent alkylating agents, also primarily target the N7 position of guanine. They form a highly reactive aziridinium (B1262131) ion intermediate that is attacked by the N7 of guanine. agnesscott.orgresearchgate.net However, being bifunctional, nitrogen mustards can react with a second guanine, leading to interstrand or intrastrand cross-links, a type of damage not typically associated with the monofunctional 4-oxobutylating agent from NPYR. ump.edu.plmdpi.com

The reactivity of different alkylating agents also varies. Simple methylating and ethylating agents, which can react via SN1 or SN2 mechanisms, show different preferences for alkylating oxygen versus nitrogen atoms in DNA. nih.gov Agents that react through an SN1 mechanism, like those derived from some N-nitroso compounds, have a greater tendency to alkylate the O6-position of guanine compared to agents that react solely via an SN2 mechanism. nih.gov The O6-alkylguanine adducts are particularly mutagenic as they can lead to mispairing during DNA replication. nih.gov In contrast, the formation of this compound is the result of alkylation at the N7 position, which, while representing a significant form of DNA damage, is generally considered less directly mutagenic than O6-alkylguanine adducts. nih.gov

The size and structure of the alkylating group also play a role. For example, the bulky N7-benzylguanine adduct can significantly alter the conformation of DNA polymerases during replication. nih.gov The 4-oxobutyl group of this compound also represents a bulky lesion in the major groove of DNA, which can interfere with DNA replication and repair processes. nih.govportlandpress.com

Distinction from Other Guanine Adduct Isomers

The chemical structure of this compound is closely related to other guanine adducts, necessitating clear differentiation for accurate study.

Exocyclic 7,8-guanine adducts are characterized by a cyclic structure that incorporates the N7 and C8 positions of the guanine base. For instance, the reaction of α-acetoxy-N-nitrosopyrrolidine with DNA forms such cyclic adducts. nih.govacs.org In contrast, this compound is an acyclic adduct, meaning the 4-oxobutyl group is attached to the N7 position of guanine without forming a ring with the C8 position. nih.govacs.org While both types of adducts can be formed from the same carcinogen metabolites, such as those derived from N-nitrosopyrrolidine (NPYR), they are distinct chemical entities. nih.govacs.orgoup.com Studies have shown that while this compound and a major exocyclic 7,8-guanine adduct are both significant products of the reaction between α-acetoxy-N-nitrosopyrrolidine and DNA, there is little evidence to suggest that this compound cyclizes to form the exocyclic adduct at the base level or within the DNA structure. nih.govacs.org

Another class of guanine adducts are the 1,N2-exocyclic adducts, which are also formed from metabolites of carcinogens like NPYR. aacrjournals.org These adducts involve the formation of a ring structure between the N1 and the exocyclic N2 amino group of guanine. aacrjournals.org For example, crotonaldehyde, a product of NPYR metabolism, can react with deoxyguanosine to form cyclic 1,N2-propanodeoxyguanosine adducts. nih.gov This structural arrangement is fundamentally different from this compound, where the substitution occurs at the N7 position of the purine (B94841) ring. nih.govacs.org The formation of these different adducts highlights the diverse reactivity of carcinogen metabolites with DNA, leading to a variety of lesions with potentially different biological consequences. aacrjournals.orgnih.gov

In Vitro and In Vivo Adduct Formation Dynamics

The formation of this compound has been observed and quantified in various experimental settings, providing insights into its dynamics.

In laboratory settings, the reaction of DNA with α-acetoxy-N-nitrosopyrrolidine, a chemical model for the activated form of the carcinogen N-nitrosopyrrolidine (NPYR), leads to the formation of several DNA adducts. nih.govacs.org Among these, this compound was identified as a major acyclic adduct. nih.govacs.org Time-course studies of this reaction showed that the concentration of this compound reached its maximum after 6 hours of incubation and subsequently decreased, a phenomenon attributed to depurination, the process where the adducted base is spontaneously lost from the DNA backbone. nih.govacs.org These in vitro experiments are crucial for identifying and characterizing the specific DNA lesions formed by carcinogen metabolites. nih.govacs.org

The formation of this compound has been confirmed in living organisms. oup.comnih.gov Studies involving F344 rats treated with NPYR have demonstrated the presence of this adduct in their liver DNA. oup.comnih.gov In one such study, the level of this compound in the hepatic DNA of rats administered NPYR was measured to be 643 ± 9 μmol per mole of guanine. oup.comnih.gov This was the first demonstration of the in vivo formation of a formylalkyl-substituted guanine adduct by a nitrosamine. oup.comnih.gov The ability to detect and quantify this adduct in tissues like the liver is significant, as it provides a direct measure of DNA damage induced by specific carcinogens in a biological system. oup.comnih.govmdpi.com

When comparing the levels of different guanine adducts formed from NPYR, it has been observed that this compound is a significant product, though not always the most abundant. In rats treated with NPYR, the level of this compound in liver DNA was found to be approximately one-third of the level of a major exocyclic guanine adduct also formed from NPYR. oup.comnih.govmdpi.com In vitro studies reacting α-acetoxy-N-nitrosopyrrolidine with DNA also showed that this compound and an exocyclic 7,8-guanine adduct were the major products. nih.govacs.org The relative amounts of these different adducts can provide clues about the mechanisms of carcinogenesis and the biological processing of different types of DNA damage. nih.gov

Interactive Data Table: In Vivo Levels of this compound

| Species | Carcinogen | Tissue | Adduct Level (μmol/mol guanine) |

| F344 Rat | N-nitrosopyrrolidine (NPYR) | Liver | 643 ± 9 oup.comnih.gov |

| F344 Rat | N-nitrosopyrrolidine (NPYR) | Liver | ~603 mdpi.com |

Biological Processing of 7 4 Oxobutyl Guanine Dna Adducts

DNA Repair Pathway Recognition and Excision

The persistence of 7-(4-oxobutyl)guanine in DNA is largely dependent on the cell's ability to recognize and remove it through various DNA repair pathways.

Base Excision Repair (BER) Mechanisms

Base Excision Repair (BER) is a primary pathway for the removal of smaller, non-helix-distorting base lesions. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. While specific studies on the direct excision of this compound by a particular glycosylase are not detailed in the provided results, the general mechanism for N7-alkylguanine adducts involves their recognition and removal by enzymes such as alkylpurine-DNA-N-glycosylase (APNG). Following the removal of the damaged base, an apurinic/apyrimidinic (AP) site is created, which is then further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.

Nucleotide Excision Repair (NER) Mechanisms

Nucleotide Excision Repair (NER) is a versatile repair system that recognizes and removes a wide variety of bulky, helix-distorting DNA lesions. While N7-alkylguanine adducts are generally considered to be substrates for BER, under certain circumstances or if the adduct causes significant structural distortion, NER could potentially be involved. However, the available information does not provide direct evidence for the involvement of NER in the repair of this compound.

Involvement of O6-Alkylguanine-DNA Alkyltransferase (AGT) in Related Adduct Repair

O6-Alkylguanine-DNA alkyltransferase (AGT), also known as MGMT, is a crucial DNA repair protein that directly reverses alkylation damage at the O6-position of guanine (B1146940) by transferring the alkyl group to one of its own cysteine residues. mdpi.com While AGT's primary substrates are O6-alkylguanine adducts, its role in the repair of N7-substituted guanines like this compound is not its main function. However, some research indicates that certain O6-alkylguanine adducts, such as O6-[4-oxo-4-(3-pyridyl)butyl]guanine, are poor substrates for AGT. whiterose.ac.uk This suggests that the structural properties of the alkyl group can influence the efficiency of AGT-mediated repair.

Adduct Stability and Persistence in Genomic DNA

The persistence of this compound in the genome is a critical factor in its mutagenic potential. This is influenced by its chemical stability and the rate at which it is removed by cellular repair mechanisms.

Tissue-Specific Persistence Profiles

The formation and persistence of this compound have been observed in various tissues in animal models following exposure to carcinogens like N-nitrosopyrrolidine (NPYR). Studies have shown that the liver is a primary site for the formation of this adduct. In F344 rats treated with NPYR, the level of this compound detected in hepatic DNA was 643 ± 9 µmol/mol guanine. nih.gov This adduct was identified as a major product resulting from the metabolic activation of NPYR. mdpi.com

While most abundant in the liver, the adduct has also been detected in other organs, indicating a systemic distribution. mdpi.com Specifically, this compound has been found in the kidneys and lungs of mice, rats, and hamsters treated with NPYR. mdpi.com This distribution suggests that while the liver is the primary target organ for NPYR-induced adduction, other tissues are also susceptible. mdpi.com

Table 1: Detection of this compound in Rodent Tissues after N-Nitrosopyrrolidine (NPYR) Exposure

| Tissue | Species | Adduct Level | Reference |

|---|---|---|---|

| Liver | Rat (F344) | 643 ± 9 µmol/mol guanine | nih.gov |

| Liver | Mouse, Rat, Hamster | Most Abundant | mdpi.com |

| Kidneys | Mouse, Rat, Hamster | Detected | mdpi.com |

| Lungs | Mouse, Rat, Hamster | Detected | mdpi.com |

Research on a closely related, but structurally distinct, adduct, 7-[4-(3-Pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua), provides further insight into tissue-specific persistence of large N7-guanine adducts. In a long-term study with rats treated with N'-Nitrosonornicotine (NNN), 7-POB-Gua was detected in multiple tissues and persisted throughout the 70-week experiment. researchgate.net The highest concentrations of this adduct were found in the nasal respiratory mucosa, followed by the esophageal and oral mucosa, with lower levels in the liver and lung. researchgate.net This suggests that the site of metabolic activation and the nature of the parent compound heavily influence the tissue-specific distribution and persistence of such adducts. researchgate.net

Table 2: Tissue Distribution of the related adduct 7-[4-(3-Pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua) in Rats

| Tissue | Adduct Detection | Persistence | Reference |

|---|---|---|---|

| Nasal Respiratory Mucosa | Highest Levels | Persisted for 70 weeks | researchgate.net |

| Esophageal Mucosa | Detected | Persisted for 70 weeks | researchgate.net |

| Oral Mucosa | Detected | Persisted for 70 weeks | researchgate.net |

| Nasal Olfactory Mucosa | Detected | Persisted for 70 weeks | researchgate.net |

| Liver | Detected | Persisted for 70 weeks | researchgate.net |

| Lung | Detected | Persisted for 70 weeks | researchgate.net |

Enzymatic Processing and Potential Resistance

Interactions with DNA Polymerases during Replication

The presence of a bulky adduct like this compound on a DNA template can interfere with the fidelity of DNA replication. ontosight.ai The modification at the N7-position of guanine can alter its normal base-pairing properties, creating the potential for mismatches to occur as DNA polymerases attempt to synthesize a new strand. ontosight.ai This can contribute to mutagenesis and genomic instability. ontosight.ai

While the potential for miscoding exists, the specific consequences of encountering this compound during replication are not fully elucidated. One study investigating mutations in the liver DNA of transgenic rats treated with the parent compound NPYR found that the majority of mutations occurred at A:T base pairs, rather than G:C pairs. nih.gov This finding suggests that this compound adducts may be efficiently repaired, bypassed with low mutagenicity, or that other DNA adducts are more significant drivers of NPYR-induced mutations in the liver. nih.gov Detailed studies on the bypass efficiency and misincorporation frequency of specific DNA polymerases when encountering the this compound adduct are not described in the available research.

Genomic and Cellular Consequences of 7 4 Oxobutyl Guanine Adduction

Impact on DNA Replication Fidelity

The structural integrity of the DNA double helix and the precise functioning of the replication machinery are paramount for the faithful transmission of genetic information. The adduction of a 4-oxobutyl group to the N7 position of guanine (B1146940) disrupts the normal chemical structure of the base, leading to significant consequences for DNA replication fidelity.

The altered structure of 7-(4-oxobutyl)guanine can mislead the DNA polymerase enzyme during replication. ontosight.ai DNA polymerases rely on the shape and hydrogen-bonding potential of the template base to select the correct incoming deoxynucleoside triphosphate. wikipedia.org When the polymerase encounters a modified base like this compound, the structural distortion can cause the enzyme to stall or, more critically, to misinterpret the adducted guanine. ontosight.ai This can lead to the erroneous insertion of an incorrect base, such as thymine (B56734) or adenine (B156593), opposite the lesion, resulting in a mismatch in the newly synthesized strand. ontosight.ai The persistence of such mismatches can lead to permanent mutations if not corrected by the cell's DNA repair mechanisms.

Mutagenic Potential and Spectrum

The mispairing potential of DNA adducts is a primary driver of their mutagenicity. While direct mutagenicity data for this compound is limited, the behavior of structurally related N7-alkylguanine and O6-alkylguanine adducts provides significant insight into its likely mutagenic consequences. These related compounds are known to be potent mutagens, inducing a characteristic spectrum of mutations.

A predominant mutation associated with alkylated guanine adducts, particularly those at the O6 position, is the G → A transition. atdbio.comaacrjournals.org For instance, O6-methylguanine and the related tobacco-specific nitrosamine (B1359907) adduct, O6-[4-oxo-4-(3-pyridyl)butyl]guanine (O6-POB-Gua), readily mispair with thymine during DNA replication. aacrjournals.orgnih.govnih.gov Following a subsequent round of replication, this G·T mispair results in a permanent G·C to A·T transition mutation in the DNA sequence. aacrjournals.org This type of mutation is a common feature in the mutational spectra of cancers associated with exposure to alkylating agents. aacrjournals.org Inactivation of repair proteins like O6-methylguanine-DNA methyltransferase (MGMT), which specifically removes such adducts, significantly increases the frequency of these G → A transitions. aacrjournals.org

In addition to transitions, alkylated guanine adducts can also induce G → T transversion mutations. nih.govnih.govwikipedia.org A transversion is a point mutation where a purine (B94841) base (guanine or adenine) is replaced by a pyrimidine (B1678525) base (cytosine or thymine), or vice versa. wikipedia.org The mechanism for this can involve the formation of an apurinic (AP) site. The N7-alkylation of guanine, as seen in this compound, is known to destabilize the glycosidic bond, leading to spontaneous depurination and the creation of an AP site. During replication, DNA polymerases may preferentially insert an adenine opposite this non-instructional AP site (the "A-rule"), which upon the next replication round, results in a G → T transversion. Furthermore, studies on related bulky adducts like O6-POB-Gua in human cells have revealed not only G → T transversions but also more complex mutations, including deletions. nih.govnih.gov

Site-specific mutagenesis is a powerful technique used to investigate the precise mutagenic outcome of a specific DNA lesion. biofabresearch.comresearchgate.net This method involves placing a single, defined adduct at a specific location within a gene on a plasmid or vector. The vector is then introduced into a host cell (e.g., E. coli or human cells), where it undergoes replication. By sequencing the progeny plasmids, researchers can determine the frequency and type of mutations induced by the adduct.

Studies on the related adduct O6-[4-oxo-4-(3-pyridyl)butyl]guanine (O6-pobGua) provide a clear example of this approach. When this adduct was placed in a shuttle vector and replicated in E. coli, it exclusively produced G → A transition mutations. nih.gov However, when the same vector was replicated in human kidney cells, the mutagenic spectrum was broader, inducing G → A transitions, G → T transversions, and other complex mutations. nih.gov These findings highlight that the mutagenic outcome of an adduct can be influenced by the cellular environment and the specific DNA polymerases and repair pathways present in the organism. nih.govnih.gov

Data Tables

Table 1: Mutational Spectrum of Related Guanine Adducts in Different Cell Systems This table summarizes findings from site-specific mutagenesis studies on adducts structurally related to this compound.

| Adduct | Host System | Predominant Mutations | Reference |

| O6-[4-oxo-4-(3-pyridyl)butyl]guanine (O6-pobGua) | E. coli | G → A Transitions | nih.gov |

| O6-[4-oxo-4-(3-pyridyl)butyl]guanine (O6-pobGua) | Human Kidney Cells (293) | G → A Transitions, G → T Transversions, Complex Mutations | nih.gov |

| O6-methylguanine | General | G → A Transitions | atdbio.comaacrjournals.org |

| 7-alkylguanines (general context) | General | G → T Transversions (via depurination) | nih.gov |

Induction of Genome Instability

The presence of this compound within the DNA duplex is a direct precursor to significant genomic instability. This instability manifests primarily through the generation of DNA strand breaks and the potential formation of DNA cross-links, both of which are highly cytotoxic and mutagenic lesions.

DNA Strand Breaks (single- and double-strand)

The formation of this compound is a critical initial step toward the creation of DNA strand breaks. The addition of the alkyl group at the N7 position of guanine inherently weakens the N-glycosidic bond that links the guanine base to the deoxyribose sugar of the DNA backbone. acs.orgresearchgate.net This chemical instability facilitates the spontaneous cleavage of this bond, a process known as depurination, which results in the formation of an apurinic/apyrimidinic (AP) site—a gap in the DNA sequence where a base is missing. acs.orgresearchgate.netnih.gov

Studies on similar N7-substituted guanine adducts, such as 7-[4-(3-pyridyl)-4-oxobut-1-yl]-deoxyguanosine (7-POB-dGuo), have shown that they readily undergo depurination under physiological conditions. acs.org In fact, the rate of depurination for 7-POB-dGuo is even faster than that of the well-studied 7-methyldeoxyguanosine, with a half-life of approximately 3 hours at neutral pH and 37°C. acs.org The resulting AP sites are themselves a form of DNA damage and are recognized by the cell's repair machinery. nih.gov The primary repair pathway for such lesions is Base Excision Repair (BER), which involves the enzymatic cleavage of the phosphodiester backbone at the AP site by an AP endonuclease, leading to a single-strand break. researchgate.netnih.gov If two such breaks occur in close proximity on opposite DNA strands, a more severe double-strand break can arise. nih.gov

| Adduct | Half-life of Depurination (neutral pH, 37°C) | Consequence |

| 7-[4-(3-pyridyl)-4-oxobut-1-yl]-deoxyguanosine (7-POB-dGuo) | ~3 hours | AP Site Formation, Single-Strand Breaks |

| 7-methyldeoxyguanosine (7-mdGuo) | <6.5 hours | AP Site Formation, Single-Strand Breaks |

Influence on DNA Cross-Link Formation

The chemical structure of this compound, specifically the presence of a reactive aldehyde group in its 4-oxobutyl moiety, introduces the potential for the formation of DNA cross-links. Aldehydes are known to be reactive towards nucleophilic sites within the DNA, such as the exocyclic amino groups of other bases. mdpi.com This reactivity can lead to the formation of covalent bonds between the adducted guanine and another base, either on the same strand (intrastrand cross-link) or the opposite strand (interstrand cross-link, ICL). mdpi.com

While direct experimental evidence for ICL formation specifically by this compound is not extensively documented, the principle is well-established for other aldehydes and bulky adducts. For instance, bifunctional aldehydes can create etheno adducts that rearrange to form cross-links on opposing DNA strands. mdpi.com It has been proposed that the aldehyde group of an adduct could react with the N6-amino group of an opposing adenine or the N2-amino group of an opposing guanine. mdpi.com Such ICLs are particularly pernicious lesions as they physically prevent the separation of the DNA strands, thereby blocking essential processes like replication and transcription. mdpi.com

Implications for Cellular Function and Disease Susceptibility

The genomic instability induced by this compound has far-reaching consequences for cellular processes and can significantly increase susceptibility to various diseases, including cancer. The disruption of fundamental DNA-dependent activities and the cellular responses mounted to deal with the damage are central to these implications.

Disruption of DNA-Dependent Processes

The presence of a bulky adduct like this compound in the DNA template can severely impede the progression of DNA polymerases during replication and RNA polymerases during transcription. oup.com Replicative polymerases, which are responsible for high-fidelity DNA synthesis, are often stalled by such lesions. frontiersin.org

To overcome this blockage and prevent complete replication fork collapse, cells employ specialized translesion synthesis (TLS) polymerases. nih.govacs.org Studies on the related O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dT) adduct have shown that human DNA polymerases η (eta), κ (kappa), and ζ (zeta) are involved in bypassing the lesion. nih.gov This bypass, however, is often carried out with reduced fidelity, leading to the incorporation of incorrect nucleotides opposite the damaged base. For example, polymerase η shows low selectivity when incorporating nucleotides opposite O²-alkyl-thymidine adducts. This error-prone replication is a major source of point mutations. nih.gov The disruption of these fundamental processes not only increases the mutational load but can also trigger cell cycle arrest or apoptosis if the damage is overwhelming. numberanalytics.complos.org

Table: Kinetic Parameters for Nucleotide Incorporation Opposite Adducted Thymidine by Human DNA Polymerase η Data for O²-alkyl-thymidine adducts are presented as an illustrative example of the impact of bulky adducts on polymerase fidelity.

| Adduct | Inserted Nucleotide | k_cat/K_m (relative efficiency) |

| O²-Me-dT | dATP | Highest |

| O²-Me-dT | dCTP | ~7-fold lower than dATP |

| O²-Me-dT | dGTP | ~3.5-fold lower than dATP |

| O²-Me-dT | dTTP | ~5-fold lower than dATP |

This table is adapted from findings on related pyridyloxobutyl adducts to illustrate the principle of reduced polymerase fidelity. nih.gov

Cellular Responses to DNA Damage

The presence of this compound in DNA triggers a complex network of cellular responses aimed at repairing the damage and maintaining genomic integrity. numberanalytics.com The primary pathway responsible for the removal of such N7-alkylguanine adducts is Base Excision Repair (BER). nih.govnih.gov

The BER pathway is initiated by a DNA glycosylase that recognizes the damaged guanine and cleaves the N-glycosidic bond, releasing the adducted base and creating an AP site. nih.gov Some bacterial DNA glycosylases, such as AlkD, have been shown to be capable of excising bulky pyridyloxobutyl (POB) adducts. embopress.org Following the creation of the AP site, an AP endonuclease cleaves the phosphodiester backbone, and the repair is completed by a DNA polymerase and a DNA ligase. nih.gov

Given the bulky nature of the 4-oxobutyl group, the Nucleotide Excision Repair (NER) pathway may also play a role. nih.govnih.gov NER is responsible for removing a wide range of helix-distorting lesions. nih.govmdpi.com This pathway recognizes the structural distortion caused by the adduct, excises a short oligonucleotide patch containing the lesion, and then resynthesizes the correct sequence. nih.gov The engagement of these repair pathways is a critical determinant of cell fate. If the repair is successful, the cell can resume normal function. However, if the damage is too extensive or if the repair pathways are deficient, the cell may undergo apoptosis (programmed cell death) or senescence to prevent the propagation of potentially harmful mutations. plos.orgjax.org

Analytical Methodologies for 7 4 Oxobutyl Guanine Detection and Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating 7-(4-oxobutyl)guanine from other cellular components, including unmodified nucleobases and other DNA adducts. High-performance liquid chromatography (HPLC) is the cornerstone of this separation process.

High-Performance Liquid Chromatography (HPLC) Systems for Adduct Analysis

HPLC is extensively used for the analysis of DNA adducts like this compound. nih.govnih.govoup.com These systems are often coupled with highly sensitive detectors to achieve the low detection limits required for biological samples. For instance, HPLC systems are integral to methods that analyze DNA adducts in various tissues, including the liver and white blood cells. nih.govoup.com The process typically involves the hydrolysis of DNA to release the adducted bases, which are then separated by HPLC. oup.com Both enzymatic and neutral thermal hydrolysis methods are employed to release labile base adducts, such as those at the N-7 position of guanine (B1146940), from the DNA backbone before separation. oup.comnih.gov The separated adducts can then be detected and quantified.

The versatility of HPLC allows for its coupling with various detection methods, most notably mass spectrometry, which provides a powerful tool for the definitive identification and quantification of this compound. nih.govacs.org Capillary HPLC systems have also been developed to enhance sensitivity, requiring smaller sample volumes for analysis. researchgate.net

Specific Column Chemistries and Mobile Phases for Guanine Adducts

The choice of HPLC column chemistry and mobile phase composition is critical for the successful separation of guanine adducts. Reversed-phase chromatography is a commonly employed technique for the separation of these polar compounds.

C18 columns are frequently used in the analysis of guanine adducts. enghusen.dk These columns, packed with silica (B1680970) particles chemically modified with octadecylsilyl groups, provide a nonpolar stationary phase. The separation is achieved by using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives to control pH and improve peak shape. nih.govsielc.com For instance, a mobile phase consisting of water, acetonitrile, and ammonium (B1175870) formate (B1220265) has been used for the separation of various nitrogenous bases. sielc.com Formic acid is also a common mobile phase additive that helps in the ionization of the analytes for subsequent mass spectrometric detection. nih.gov

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to achieve adequate separation of complex mixtures of DNA adducts. nih.gov Low-temperature chromatography can also be employed to increase the retention of polar compounds like guanine and its adducts on reversed-phase columns. enghusen.dk The table below summarizes typical column and mobile phase conditions used for the analysis of guanine adducts.

| Parameter | Description | Source |

| Column Type | Reversed-phase C18 | enghusen.dk |

| Mobile Phase A | Water with 0.1% formic acid | nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | nih.gov |

| Detection | UV at 260 nm | sielc.com |

| Column Temperature | Maintained at 40°C | nih.gov |

Mass Spectrometry for Structure Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing high sensitivity and structural specificity. It is most powerful when coupled with a separation technique like liquid chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The combination of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of this compound. nih.govacs.org This hyphenated technique allows for the separation of the adduct from a complex mixture by LC, followed by its detection and structural confirmation by MS.

LC-MS/MS provides excellent selectivity and sensitivity, enabling the detection of adducts at very low levels, often in the range of one adduct per 10⁷ to 10⁹ nucleotides. spectroscopyonline.com In a typical LC-MS/MS experiment, the parent ion corresponding to the protonated adduct is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. oup.com This process, known as selected reaction monitoring (SRM), is highly specific and significantly reduces background noise, leading to improved sensitivity. oup.com The fragmentation pattern provides structural information that confirms the identity of the adduct. For guanine deoxynucleoside adducts, a common fragmentation pathway involves the loss of the 2'-deoxyribose moiety, resulting in a product ion corresponding to the adducted base. oup.com

Stable isotope-labeled internal standards are often used in LC-MS/MS to ensure accurate quantification. nih.govnih.gov These standards, which have a similar chemical structure to the analyte but a different mass, are added to the sample at a known concentration and co-elute with the analyte, correcting for any sample loss during preparation and analysis.

Electrospray Ionization (ESI) and Nanoelectrospray Ionization Techniques

Electrospray ionization (ESI) is the most common ionization technique used in LC-MS for the analysis of DNA adducts like this compound. nih.govacs.orgscispace.com ESI is a soft ionization method that allows for the transfer of polar, non-volatile molecules from the liquid phase to the gas phase as ions with minimal fragmentation. This is particularly advantageous for the analysis of thermally labile DNA adducts. oup.com

Nanoelectrospray ionization (nano-ESI) is a variation of ESI that uses much lower flow rates (in the nanoliter per minute range). nih.gov This technique offers several advantages, including increased ionization efficiency and reduced matrix effects, leading to enhanced sensitivity. nih.gov Nano-ESI is particularly useful for analyzing very small sample amounts, which is often the case in biological studies. nih.gov The development of a liquid chromatography nanoelectrospray ionization high-resolution tandem mass spectrometry (LC-NSI-HRMS/MS) method has enabled the quantification of certain DNA adducts with a detection limit as low as 6.5 attomoles. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique that can be used for the analysis of DNA adducts. researchgate.net In MALDI, the analyte is co-crystallized with a matrix compound that absorbs energy from a laser. The laser energy is transferred to the analyte, causing it to desorb and ionize. MALDI is typically coupled with a time-of-flight (TOF) mass analyzer. While not as commonly used as ESI for quantitative analysis of small molecule adducts like this compound, MALDI-TOF MS can be a valuable tool for the analysis of larger molecules, such as adducted oligonucleotides. researchgate.net

High-Resolution Mass Spectrometry Approaches

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of this compound and other DNA adducts. Its power lies in the ability to determine the elemental composition of an analyte with high accuracy, which is critical for distinguishing between compounds with similar nominal masses.

A key application of HRMS is in the characterization of novel DNA adducts. For instance, a liquid chromatography-nanoelectrospray ionization-high-resolution tandem mass spectrometry (LC-NSI-HRMS/MS) method was developed to analyze DNA phosphate (B84403) adducts derived from the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). acs.org This technique utilized a high-field orbital trap mass spectrometer, enabling full scan detection at a resolution of 60,000 and MS² product ion scans at a resolution of 15,000. acs.org Such high resolution is instrumental in confirming the molecular formula of adducts.

In studies involving the carcinogen N'-nitrosonornicotine (NNN), a novel LC-NSI-HRMS/MS method was essential for quantifying O⁶-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxyguanosine (O⁶-POB-dGuo), a highly mutagenic adduct. nih.gov This advanced method offered a significantly lower limit of detection (6.5 amol for a diluted standard) compared to lower resolution mass spectrometry techniques, which were unable to detect the adduct at low concentrations. nih.gov

Furthermore, a comprehensive LC-MS³ adductomic approach has been developed to screen for both anticipated and unknown DNA alkylation adducts. scispace.com This method incorporates the neutral loss of a guanine base during fragmentation analysis, which is a characteristic feature of N7-guanine adducts like this compound, thereby enhancing the selectivity of detection. scispace.com The analysis of deuterated reference standards, including D4-N7-[4-(3-pyridyl)-4-oxobutyl]guanine (D4-N7-POB-G), confirmed the utility of monitoring for the neutral loss of guanine to trigger MS³ fragmentation, allowing for precise identification. scispace.com

| Technique | Application | Key Findings | Reference |

| LC-NSI-HRMS/MS | Analysis of NNK-derived DNA phosphate adducts | Characterized 30 novel pyridyloxobutyl DNA phosphate adducts. | acs.org |

| LC-NSI-HRMS/MS | Quantification of O⁶-POB-dGuo in rats treated with NNN | Achieved a limit of detection of 6.5 amol, enabling quantification of low-level adducts. | nih.gov |

| LC-MS³ Adductomics | Screening of DNA alkylation adducts | Utilized neutral loss of guanine for selective detection of N7-guanine adducts. | scispace.com |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and routine detection of this compound. Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopy, in particular, provide complementary information vital for its characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in solution. acs.orguzh.ch It provides detailed information about the chemical environment of individual atoms and their connectivity through chemical bonds. libretexts.org

In the context of DNA adducts, NMR is used to confirm the site of alkylation on the guanine base and the structure of the attached group. The process involves recording NMR spectra, often in two dimensions (2D-NMR), to establish correlations between different nuclei. acs.orguzh.chlibretexts.org For structural determination, chemical shifts, which are sensitive to the electronic environment of a nucleus, and coupling constants, which provide information about neighboring nuclei, are analyzed. acs.orglibretexts.org The Nuclear Overhauser Effect (NOE), which depends on the distance between nuclei, is particularly crucial for elucidating the three-dimensional arrangement of atoms. uzh.ch Although specific NMR data for this compound is not detailed in the provided search results, the general methodology is well-established for related guanine adducts. acs.orgcore.ac.uk

Ultraviolet (UV) spectroscopy is a widely used technique for the detection and quantification of compounds that absorb UV light. Purines and pyrimidines, the building blocks of DNA, and their derivatives, including this compound, exhibit characteristic UV absorbance maxima. This property allows for their detection in various analytical setups.

UV detection is commonly coupled with High-Performance Liquid Chromatography (HPLC) for the analysis of DNA hydrolysates. acs.org In this arrangement, as compounds are separated on the HPLC column, they pass through a UV detector which measures their absorbance at a specific wavelength, typically around 254 nm for nucleic acid bases. nih.gov This allows for the quantification of known compounds by comparing their peak areas to those of standards. acs.org While not as specific as mass spectrometry, UV spectroscopy is a robust and reliable method for routine monitoring and quantification, especially when analyzing samples for known adducts. nih.govacs.org

| Spectroscopic Method | Primary Use | Information Obtained | References |

| NMR Spectroscopy | Structural Confirmation | 3D molecular structure, atom connectivity, chemical environment. | acs.orguzh.chlibretexts.orgcore.ac.uk |

| UV Spectroscopy | Detection and Monitoring | Quantitative data based on UV absorbance, often coupled with HPLC. | nih.govacs.org |

Quantitative Approaches in Biological Matrices

The quantification of this compound in biological samples, such as tissue DNA, is essential for toxicological studies and for understanding its role in carcinogenesis. This requires highly sensitive and specific analytical methods to measure the low levels of adducts typically found in vivo.

A critical step in quantifying DNA adducts is the hydrolysis of DNA isolated from tissues to release the modified bases. This is often achieved through neutral thermal hydrolysis, which cleaves the glycosidic bond of unstable adducts to yield the more stable base adduct. nih.gov For example, 7-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxyguanosine (7-POB-dGuo) is converted to 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua) during this process. nih.govnih.gov

Following hydrolysis, the resulting mixture of normal and modified bases is analyzed, most commonly by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers excellent sensitivity and selectivity for quantifying specific adducts within a complex biological matrix. nih.govnih.gov

In a study on rats treated with N'-nitrosonornicotine (NNN), DNA adducts were quantified in various tissues, including oral mucosa, esophagus, liver, and lung. nih.gov The results showed that 7-POB-Gua was a major adduct, with its levels varying depending on the tissue and the enantiomer of NNN administered. nih.gov For instance, in rats treated with (S)-NNN, 7-POB-Gua accounted for 54-63% of the total POB-DNA adducts. nih.gov Similarly, the formation of this compound was demonstrated in the hepatic DNA of rats treated with N-nitrosopyrrolidine, with a level of 643 ± 9 µmol/mol guanine being detected. nih.govmdpi.com

The development of sensitive and specific assays is paramount for the accurate quantification of DNA adducts like this compound, which are often present at very low concentrations. The primary method for this is LC-MS/MS, often incorporating high-resolution mass spectrometry for enhanced specificity. acs.orgnih.gov

The use of isotopically labeled internal standards is a key feature of these assays. These standards, which have a similar chemical structure to the analyte but a different mass, are added to the sample at a known concentration. They co-elute with the analyte during chromatography and are detected by the mass spectrometer, allowing for accurate quantification by correcting for any sample loss during preparation and analysis. acs.org

Chemical Transformation for Enhanced Detection (e.g., NaBH4 reduction)

The detection and characterization of this compound and other related DNA adducts can be significantly improved through chemical transformation. A key strategy employed is the reduction of the adduct, most commonly using sodium borohydride (B1222165) (NaBH₄), to a more stable and readily detectable form.

This chemical modification is particularly advantageous in analytical methodologies, such as those involving mass spectrometry. The reduction of the aldehyde or ketone functional groups present in these adducts to their corresponding alcohols can lead to a substantial increase in detection sensitivity. For instance, the reduction of the exocyclic guanine adduct M1G-dR, which contains a double bond in its exocyclic ring, with NaBH₄ to its 5,6-dihydro derivative has been shown to increase the sensitivity of liquid chromatography/mass spectrometry/mass spectrometry (LC/MS/MS) analysis by a factor of ten. enghusen.dk

In the specific case of this compound, its structural confirmation has been achieved through its reduction by NaBH₄ to 7-(4-hydroxybutyl)guanine. nih.gov This transformation is crucial for distinguishing it from other potential DNA adducts and confirming its presence in biological samples. nih.gov The process involves the conversion of the terminal aldehyde group in the oxobutyl side chain to a primary alcohol.

The general principle of this technique involves the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the carbonyl carbon of the aldehyde or ketone. masterorganicchemistry.com This is followed by protonation to yield the alcohol. masterorganicchemistry.com This method is not limited to this compound and has been applied to a variety of other guanine adducts. For example, exocyclic guanine adducts derived from acrolein and malondialdehyde exist in equilibrium with open-ring aldehydic forms, which can be "locked" by reduction with NaBH₄, facilitating their study. nih.govacs.org Similarly, HNE-dG adducts detected in DNA can be confirmed by treatment with NaBH₄, which opens the propano ring and reduces the resulting aldehyde. aacrjournals.org

The application of NaBH₄ reduction is a critical step in many analytical protocols for DNA adducts. It not only enhances the signal in mass spectrometry but also helps in the structural elucidation and confirmation of these lesions in biological matrices. enghusen.dknih.govnih.gov

Syntheses of 7 4 Oxobutyl Guanine for Research Applications

Chemical Synthesis Routes for Reference Standards

Independent Synthesis Approaches (e.g., from Triacetylguanosine and 4-Iodobutyraldehyde)

An established method for the independent synthesis of 7-(4-oxobutyl)guanine involves the reaction of 2',3',5'-triacetylguanosine with 4-iodobutyraldehyde. researchgate.netnih.gov This reaction serves to verify the structure of DNA adducts formed from carcinogens like N-nitrosopyrrolidine. researchgate.netnih.gov The reaction not only yields the target compound, this compound, but also produces other related adducts. researchgate.netnih.gov These synthetic compounds are essential for developing analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify DNA adducts in biological samples. researchgate.netnih.gov The synthesized adducts are characterized using various spectroscopic techniques, including proton NMR, UV, and mass spectrometry, to confirm their structures. researchgate.netnih.gov

| Reactants | Product | Application of Product |

| 2',3',5'-Triacetylguanosine | This compound | Reference standard for DNA adduct analysis |

| 4-Iodobutyraldehyde |

Preparation of Analogs for Mechanistic Studies

The synthesis of various guanine (B1146940) analogs is fundamental to understanding their biological activities and the mechanisms of DNA damage. nih.gov By creating a series of related compounds, researchers can investigate structure-activity relationships. For instance, analogs of this compound can be used to probe the substrate specificity of DNA repair enzymes and to understand how different chemical modifications on the guanine base affect DNA replication and mutagenesis. nih.govmdpi.com

The synthesis of these analogs often involves multi-step chemical processes starting from guanosine (B1672433) or other purine (B94841) derivatives. mdpi.com These synthetic schemes are designed to introduce specific functional groups at various positions of the guanine ring, allowing for a detailed examination of their effects on biological processes. nih.govmdpi.com

Strategies for Incorporation into Oligodeoxyribonucleotides

To study the biological consequences of specific DNA lesions, it is necessary to incorporate them into DNA strands of defined sequence.

Site-Specific Adduction Techniques for Mutagenesis Studies

Site-specific mutagenesis is a powerful tool to investigate the mutagenic potential of individual DNA adducts. nih.govresearchgate.net This technique involves the synthesis of an oligodeoxyribonucleotide containing a single, specific DNA lesion, such as this compound, at a predetermined site. oup.com

One common strategy is the post-DNA synthesis modification approach. researchgate.net In this method, a modified precursor, such as 2-amino-6-methylsulfonylpurine, is incorporated into the desired position of an oligodeoxyribonucleotide during solid-phase synthesis. researchgate.net This reactive precursor is then chemically converted to the desired adduct, for example, by reaction with an appropriate alcohol. researchgate.net The resulting adducted oligonucleotide is then purified and characterized to ensure the correct placement and structure of the lesion. oup.comresearchgate.net

These site-specifically modified oligodeoxyribonucleotides can then be incorporated into vectors and introduced into cells to study the mutagenic outcome of the lesion during DNA replication. nih.govresearchgate.net Such studies have been crucial in determining the types of mutations induced by various DNA adducts and in elucidating the roles of different DNA polymerases in bypassing these lesions. oup.com

| Technique | Description | Application |

| Site-Specific Mutagenesis | Incorporation of a specific DNA adduct into a defined sequence. | Studying the mutagenic potential of DNA lesions. |

| Post-DNA Synthesis Modification | Chemical conversion of a precursor base within a synthesized oligonucleotide to the desired adduct. | Creation of oligonucleotides with specific, single lesions for biological studies. |

Advanced Structural and Computational Studies of 7 4 Oxobutyl Guanine in Dna

Molecular Dynamics Simulations of Adducted DNA

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic nature of DNA and the structural changes that occur upon the formation of adducts. researchgate.netnih.gov These simulations can provide atomistic-level insights into the conformational landscape of adducted DNA duplexes over time.

While specific MD simulation studies on DNA containing 7-(4-Oxobutyl)guanine are not extensively documented in the reviewed literature, the principles of this methodology would be invaluable for understanding its effects. Such simulations would typically involve creating a model of a DNA duplex with the this compound adduct placed at a specific site. The system would then be solvated in a water box with counterions to mimic physiological conditions, and the trajectory of all atoms would be calculated over a period of nanoseconds. nih.gov

Table 1: Potential Insights from Molecular Dynamics Simulations of this compound in DNA

| Parameter | Potential Finding | Implication |

| DNA Bending | Localized or global bending of the DNA helix. | Could interfere with the binding of DNA processing proteins. |

| Groove Width | Alterations in the major and minor groove dimensions. | May affect recognition by DNA repair enzymes. |

| Backbone Conformation | Changes in backbone dihedral angles. | Could lead to altered DNA flexibility and stability. |

| Solvent Accessibility | Increased or decreased exposure of the adduct to the solvent. | Influences the potential for further chemical reactions or repair. |

Conformational Analysis of Adduct Side Chains within DNA

The 4-oxobutyl side chain of the this compound adduct possesses significant conformational flexibility due to the rotatable single bonds in its structure. Conformational analysis, often performed in conjunction with MD simulations, aims to identify the preferred spatial arrangements of this side chain within the DNA duplex. acs.org

For the 4-oxobutyl group, the key dihedral angles would determine its orientation relative to the guanine (B1146940) base and the DNA helix. Studies on structurally similar adducts, such as O6-[4-oxo-4-(3-pyridyl)butyl]guanine, have shown that the side chain can adopt various conformations, including pointing into the major groove, lying along the DNA backbone, or extending away from the helix. acs.org The flexible nature of such side chains suggests that the 4-oxobutyl group of this compound is not restricted to a single, rigid conformation. This flexibility could have significant implications for how the adduct is recognized and processed by DNA repair enzymes.

Table 2: Potential Conformations of the 4-Oxobutyl Side Chain

| Orientation | Description | Potential Impact |

| Groove-Binding | The side chain extends into the major groove of the DNA. | May directly interfere with protein-DNA interactions. |

| Backbone-Aligned | The side chain aligns with the sugar-phosphate backbone. | Could cause localized steric hindrance and backbone distortion. |

| Solvent-Exposed | The side chain extends away from the DNA helix into the solvent. | May be more accessible for recognition by repair enzymes. |

Influence of Adducts on DNA Helical Structure and Sugar Puckering

The covalent attachment of a 4-oxobutyl group to the N7 position of guanine introduces a bulky lesion into the major groove of the DNA double helix. This modification can lead to significant perturbations of the local and global helical structure.

One of the primary consequences of N7-alkylation of guanine is the destabilization of the N-glycosidic bond, which connects the guanine base to the deoxyribose sugar. acs.org This destabilization can increase the rate of depurination, leading to the formation of an abasic site, which is a highly mutagenic lesion.

Table 3: Predicted Effects of this compound on DNA Structure

| Structural Parameter | Predicted Change | Consequence |

| Glycosidic Bond | Destabilization | Increased rate of depurination. |

| Sugar Pucker | Potential shift from C2'-endo to C3'-endo. | Alteration of local backbone geometry. |

| Helical Twist | Localized decrease or increase. | Distortion of the regular helical repeat. |

| Base Pair Parameters | Changes in opening, buckle, and propeller twist. | Weakening of hydrogen bonding with the complementary cytosine. |

Stacking Interactions in Adducted DNA

Base stacking, the interaction between adjacent aromatic bases in the DNA helix, is a major contributor to the stability of the double helix. The introduction of a bulky adduct like this compound can disrupt these delicate stacking interactions.

The extent of this disruption would likely depend on the conformation adopted by the flexible 4-oxobutyl side chain. A conformation that lies snugly in the major groove might cause less disruption to stacking than one that forces the guanine base to tilt or twist significantly relative to its neighbors.

Future Directions in 7 4 Oxobutyl Guanine Research

Elucidation of Novel Biological Consequences

While it is established that N7-alkylguanine adducts can be promutagenic, primarily through spontaneous depurination to form abasic sites or by conversion to more stable imidazole (B134444) ring-opened formamidopyrimidine (Fapy) lesions, the specific downstream biological consequences of 7-(4-oxobutyl)guanine are not yet fully characterized. Future research will likely focus on several key areas:

Mutagenic Signature: A critical area of investigation will be to determine the specific mutational spectrum induced by this compound. This involves identifying the types of base substitutions and frameshift mutations that arise when this adduct is bypassed by DNA polymerases during replication. Understanding this "mutagenic signature" is crucial for linking exposure to N-nitrosopyrrolidine to the genetic changes observed in tumors. Studies on other bulky N7-guanine adducts have shown that both G-to-T transversions and G-to-A transitions can be induced, suggesting that the this compound lesion may have both non-instructional and pseudo-instructional properties during replication. acs.org

Impact on Transcription: Beyond replication, DNA adducts can also interfere with transcription. Future studies are expected to explore whether the presence of this compound in a transcribed gene can lead to transcriptional arrest or mutagenesis, potentially altering gene expression and contributing to cellular dysfunction. The bulky nature of the oxobutyl group may pose a significant challenge to the transcriptional machinery.

Cellular Signaling and Cytotoxicity: The cellular response to DNA damage involves a complex network of signaling pathways that can lead to cell cycle arrest, apoptosis, or senescence. Investigating which of these pathways are activated by the formation of this compound will provide insights into its cytotoxic effects and the cellular mechanisms that prevent the propagation of damaged DNA.

Discovery of Additional Repair Mechanisms and Pathways

The primary defense against N7-alkylguanine adducts is the Base Excision Repair (BER) pathway, which is initiated by a DNA glycosylase that recognizes and excises the damaged base. nih.gov However, the specific enzymes that process this compound have yet to be definitively identified.

Substrate Specificity of DNA Glycosylases: A key area for future research is the identification of the specific DNA glycosylase(s) responsible for recognizing and removing this compound. While several glycosylases have broad specificity for alkylated bases, the presence of the 4-oxobutyl side chain may influence recognition by these enzymes. nih.gov Studies utilizing purified enzymes and DNA substrates containing a site-specifically placed this compound adduct will be instrumental in answering this question.

Role of Nucleotide Excision Repair (NER): For bulkier DNA adducts, the Nucleotide Excision Repair (NER) pathway can also play a role. nih.gov Future investigations may explore whether the this compound adduct is sufficiently distorting to the DNA helix to be recognized by the NER machinery. researchgate.net This would represent an additional layer of defense against this type of DNA damage.

Cross-talk Between Repair Pathways: Understanding the interplay between different DNA repair pathways in the processing of this compound is another important future direction. Research into other types of DNA damage has revealed significant cross-talk between BER, NER, and other repair pathways.

Development of Enhanced Analytical Probes and Methodologies

Advancements in analytical chemistry will be crucial for a more sensitive and specific detection of this compound in biological samples. This will enable more accurate exposure assessment and a better understanding of the adduct's formation and persistence in vivo.

Advanced Mass Spectrometry Techniques: While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the detection of DNA adducts, future efforts will likely focus on developing even more sensitive methods. nih.govljmu.ac.uk This could involve the use of high-resolution mass spectrometry and novel sample preparation techniques to improve the limits of detection and allow for the analysis of smaller biological samples.

Development of Specific Antibodies: The generation of monoclonal antibodies with high affinity and specificity for this compound would enable the development of sensitive immunoassays, such as immuno-slot blot assays. springernature.comnih.gov These assays could be used for high-throughput screening of DNA samples for the presence of this adduct, facilitating large-scale epidemiological studies.

Novel Probes for In Situ Detection: A long-term goal in the field of DNA damage is the development of probes that can detect specific adducts within intact cells. Such probes would provide invaluable information on the spatial and temporal distribution of this compound and could be used to monitor its repair in real-time.

Integration with Systems Biology and -Omics Approaches

A systems biology approach, integrating data from various -omics technologies, will be essential for a comprehensive understanding of the impact of this compound on cellular function.

Toxicogenomics: Analyzing global changes in gene expression in response to N-nitrosopyrrolidine exposure can help to identify the cellular pathways that are perturbed by the formation of this compound and other DNA adducts. mdpi.com This can provide clues about the cellular response to this type of damage and may reveal novel biomarkers of exposure and effect.

Proteomics: Quantitative proteomic studies can identify changes in the levels and post-translational modifications of proteins in cells exposed to N-nitrosopyrrolidine. nih.govnih.gov This can shed light on the activation of DNA repair pathways, cell cycle checkpoints, and apoptotic responses. Identifying proteins that are specifically up- or down-regulated in response to this compound formation could provide new insights into the cellular mechanisms of defense against this adduct.

Metabolomics: Investigating the metabolic profiles of cells or organisms exposed to N-nitrosopyrrolidine can reveal alterations in cellular metabolism that result from DNA damage. mit.edu This can help to link the presence of this compound to broader metabolic dysregulation, which may contribute to the carcinogenic process.

By pursuing these future directions, researchers will be able to build a more complete picture of the role of this compound in carcinogenesis, from its initial formation to its ultimate biological consequences. This knowledge will be critical for developing effective strategies for the prevention and treatment of cancers associated with exposure to N-nitrosopyrrolidine.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 7-(4-Oxobutyl)guanine, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves alkylation of guanine derivatives using 4-oxobutyl reagents. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) or recrystallization (using DMSO/water mixtures) is recommended. Characterization should include H/C NMR, HPLC (C18 column, 0.1% TFA in water/acetonitrile), and mass spectrometry . Purity optimization requires monitoring reaction kinetics (e.g., via TLC at 30-minute intervals) and avoiding over-alkylation by controlling temperature (60–80°C) and stoichiometry .

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

- Methodological Answer : Assign key spectral signals:

- NMR : The oxobutyl chain’s carbonyl ( ~205 ppm in C NMR) and methylene protons ( 2.5–3.0 ppm in H NMR).

- IR : Confirm the ketone group (C=O stretch at ~1710 cm) and guanine’s NH stretches (3100–3500 cm) .

- MS : Look for [M+H] at m/z 237.2 (exact mass calculated via Q-TOF). Cross-validate with computational methods (DFT for NMR chemical shifts) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffers (pH 2–9), incubate samples at 37°C for 24–72 hours, and quantify degradation via HPLC.

- Thermal Stability : Use DSC/TGA to identify decomposition thresholds (>150°C). Store lyophilized samples at -20°C under argon to prevent ketone oxidation .

Advanced Research Questions

Q. How can contradictory data in the reactivity of this compound with nucleophiles be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity or competing reaction pathways. Design experiments to:

- Test nucleophilic attack (e.g., cysteine or glutathione) in aprotic (DMF) vs. protic (water) solvents.

- Use LC-MS/MS to track adduct formation and quantum mechanical calculations (e.g., Gaussian) to model transition states .

- Apply kinetic isotope effects (KIE) to distinguish between concerted vs. stepwise mechanisms .

Q. What experimental designs are optimal for studying the biological activity of this compound in DNA repair pathways?

- Methodological Answer : Use a factorial design to test variables:

- Factors : Concentration (0.1–10 µM), exposure time (6–48 hours), and cell type (e.g., HEK293 vs. HeLa).

- Response Variables : Comet assay for DNA damage, qPCR for repair gene expression (e.g., OGG1, APEX1).

- Statistical Analysis : ANOVA with post-hoc Tukey tests; control for cytotoxicity via MTT assay .

Q. How can researchers integrate this compound’s properties into a theoretical framework for mutagenicity prediction?

- Methodological Answer : Combine empirical data with computational models:

- QSAR : Train models using descriptors like logP, HOMO/LUMO energies, and electrophilicity index.

- Molecular Dynamics : Simulate DNA adduct formation (AMBER force field, 100 ns trajectories).

- Validate predictions against Ames test results (TA100 strain ± S9 metabolic activation) .

Data Contradiction and Validation

Q. How should discrepancies in reported H NMR chemical shifts for this compound be addressed?

- Methodological Answer : Discrepancies may stem from solvent effects or impurities.

- Replicate experiments using deuterated DMSO vs. DO.

- Spike samples with authentic standards and perform H-H COSY to confirm coupling patterns .

- Collaborate with independent labs for inter-laboratory validation .

Theoretical and Conceptual Frameworks

Q. What conceptual frameworks guide the study of this compound’s role in oxidative DNA damage?

- Methodological Answer : Anchor research to the "two-electron oxidation" hypothesis for guanine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.